{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol
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Overview
Description
The compound {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol is a heterocyclic organic compound It features a pyrimidine ring substituted with a methylsulfanyl group and a piperidine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The piperidine ring is then attached, and finally, the methanol group is introduced. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methanol group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the methanol group can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological targets. Its structure may mimic certain natural products, making it useful in drug discovery and development.
Medicine
In medicine, this compound may serve as a lead compound for developing new pharmaceuticals. Its potential biological activity can be harnessed to create drugs for various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. Its heterocyclic structure may impart unique characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Methanol derivatives: Compounds with methanol groups attached to different heterocyclic structures.
Uniqueness
The uniqueness of {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol lies in its combination of a pyrimidine ring with a methylsulfanyl group, a piperidine ring, and a methanol group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-9-7-11(14-12(13-9)17-2)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKWAJIQRIJRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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